molecular formula C7H9NO4 B15363556 Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate

Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B15363556
M. Wt: 171.15 g/mol
InChI Key: ZILFVVMLKLGHQI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the class of furan derivatives It features a furan ring, a nitrogen atom, a carbonyl group, and an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of ethyl cyanoacetate with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

  • Alternative Methods: Other synthetic routes may involve the use of different starting materials and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions may involve the replacement of one or more atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids, aldehydes, and ketones.

  • Reduction: Reduced forms of the compound may be obtained.

  • Substitution: Substituted derivatives with different functional groups can be synthesized.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has shown anti-proliferative activity and induces apoptosis in certain cancer cell lines, such as promyelocytic leukemia HL-60 cells.

  • Medicine: Its biological activities make it a candidate for drug development and therapeutic applications.

  • Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting cell death.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate: A sulfur analog of the compound.

  • Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: A pyrrole analog with similar biological activities.

Uniqueness: Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate stands out due to its specific structure and the unique biological activities it exhibits compared to its analogs. Its furan ring and ethyl ester group contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 2-amino-4-oxofuran-3-carboxylate

InChI

InChI=1S/C7H9NO4/c1-2-11-7(10)5-4(9)3-12-6(5)8/h2-3,8H2,1H3

InChI Key

ZILFVVMLKLGHQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)N

Origin of Product

United States

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